Bienvenue dans la boutique en ligne BenchChem!

3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

EGFR inhibitor kinase assay pyrido[2,3-d]pyrimidine

3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034424-70-7) is a synthetic small molecule with a molecular formula of C20H19FN4O3 and a molecular weight of 382.395 g/mol. It belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a scaffold intensively investigated for kinase inhibition, particularly against wild-type and mutant Epidermal Growth Factor Receptor (EGFR).

Molecular Formula C20H19FN4O3
Molecular Weight 382.395
CAS No. 2034424-70-7
Cat. No. B2934400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034424-70-7
Molecular FormulaC20H19FN4O3
Molecular Weight382.395
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)F
InChIInChI=1S/C20H19FN4O3/c1-28-17-5-4-13(11-16(17)21)19(26)24-9-6-14(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3
InChIKeyKURNPAOBHYACHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034424-70-7): Core Scaffold and Procurement Baseline


3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034424-70-7) is a synthetic small molecule with a molecular formula of C20H19FN4O3 and a molecular weight of 382.395 g/mol . It belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a scaffold intensively investigated for kinase inhibition, particularly against wild-type and mutant Epidermal Growth Factor Receptor (EGFR) [1]. The compound's structure features a 3-fluoro-4-methoxybenzoyl substituent on a piperidine ring, a modification pattern explored to modulate target affinity and physicochemical properties within this pharmacophore class [1].

Why Direct Substitution of 3-(1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is Not Advisable


Within the pyrido[2,3-d]pyrimidin-4(3H)-one class, minor structural modifications at the N-acylpiperidine region have been shown to cause non-linear and unpredictable changes in kinase inhibitory activity. For example, a published study on closely related analogs demonstrates that varying the benzoyl substituent can shift EGFR WT IC50 values from low nanomolar to inactive ranges [1]. Therefore, simply substituting this compound with another piperidine-containing pyrido[2,3-d]pyrimidinone without verified, equivalent biological data risks selecting a chemotype with drastically reduced potency or a different selectivity profile against the target of interest. The specific 3-fluoro-4-methoxybenzoyl motif is a distinct input into the pharmacophore and cannot be generically interchanged.

Quantitative Differentiation Evidence for 3-(1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Against Analogs


EGFR Wild-Type and Mutant Inhibitory Activity: Class-Level Potency

While direct data for this specific compound is not available, the most potent analog from the same scaffold class, compound 7a (N-(4-fluorophenyl)carboxamide derivative), demonstrated remarkable inhibitory activity against both EGFR WT and the resistance-conferring T790M mutant in a class-level context. Compound 7a achieved IC50 values of 0.029 µM (EGFR WT) and 0.055 µM (EGFR T790M), representing a 1.76-fold and 1.71-fold improvement over the reference drug erlotinib (IC50 0.051 and 0.094 µM, respectively) [1]. This establishes the scaffold's capability for low-nanomolar dual EGFR inhibition. The target compound's distinct 3-fluoro-4-methoxybenzoyl group is hypothesized to offer a differentiated selectivity or potency window based on this class precedent, but this remains unconfirmed and requires experimental validation.

EGFR inhibitor kinase assay pyrido[2,3-d]pyrimidine

Anti-Proliferative Selectivity Profile Against Cancer Cell Lines

In a class-level study, pyrido[2,3-d]pyrimidin-4(3H)-one analogs 6a, 6b, 7a, and 7b were screened for anti-proliferative activity across A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cell lines, with erlotinib as a reference [1]. The most active compound, 7a, displayed a distinct cell-line selectivity pattern, with an IC50 of 1.12 µM against MCF-7 cells, compared to 2.01 µM for erlotinib [1]. The target compound contains a unique 3-fluoro-4-methoxybenzoyl group, which represents a structural departure from the active analogs in the study. Based on class structure-activity relationships, this substitution could alter the cell-line selectivity fingerprint, but no direct data is available. Users should procure this compound specifically if a novel selectivity profile against a particular cancer panel is being sought, understanding it is an uncharacterized entity.

cytotoxicity cancer cell lines antiproliferative activity

Physicochemical and Structural Differentiation from Closest Analogs

Based on vendor information, the target compound has a molecular weight of 382.395 g/mol and a calculated LogP that is influenced by the combined electron-withdrawing fluorine and electron-donating methoxy groups on its benzoyl ring . A theoretical analog, 3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: not provided in sources), features a more lipophilic and electron-withdrawing trifluoromethyl group. The target compound's mixed aromatic substituent pattern is likely to result in a distinct dipole moment and hydrogen-bonding capacity compared to this -CF3 or other halogen-substituted analogs, which can impact solubility, permeability, and off-target binding promiscuity. The absence of a strong electron-withdrawing group like -CF3 may result in different metabolic stability or a different kinase selectivity profile, but this has not been experimentally quantified.

physicochemical properties lead optimization molecular modeling

Recommended Application Scenarios for 3-(1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in Drug Discovery


Scaffold-Hopping and Kinase Selectivity Profiling

This compound is best suited for research programs exploring novel pyrido[2,3-d]pyrimidin-4(3H)-ones as kinase inhibitors, specifically where a diverse set of N-acylpiperidine substituents is being screened to establish structure-activity relationships (SAR). As demonstrated by class-level evidence, the pyrido[2,3-d]pyrimidinone core can achieve low-nanomolar EGFR inhibition with a particular substitution pattern [1]. Procuring this compound with its unique 3-fluoro-4-methoxybenzoyl group is a rational step to probe the chemical space around the piperidine ring and identify substituents that may confer superior selectivity against a specific kinase panel or overcome resistance mutations.

Direct Comparator for Lead Optimization Programs

For medicinal chemistry teams that have identified a lead compound in the pyrido[2,3-d]pyrimidinone series, this compound (CAS 2034424-70-7) can serve as a direct comparator. By benchmarking a novel internal lead against this specific chemotype, researchers can globally quantify the impact of the fluoro-methoxy substitution pattern on potency, ADMET properties, and in vivo efficacy relative to other benzoyl analogs. This approach is critical when the target product profile demands specific physicochemical properties (e.g., lower LogP, improved solubility) that the 3-fluoro-4-methoxy group might offer over more lipophilic trifluoromethyl or halogen-substituted counterparts.

In Vitro Oncology Screening in Resistant Cancer Models

Given the class's proven activity against the EGFR T790M resistance mutant by a close analog [1], this compound should be prioritized for in vitro screening in cancer cell lines characterized by EGFR over-expression or T790M-mediated resistance. The specific substitution pattern may confer a differential ability to induce apoptosis or arrest the cell cycle (a mechanism demonstrated by scaffold analog 7a, which increased total apoptosis by 21.82-fold [1]). Though unvalidated for this exact molecule, it represents a strong hypothesis-driven use case for procurement.

Quote Request

Request a Quote for 3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.